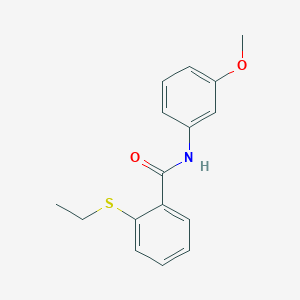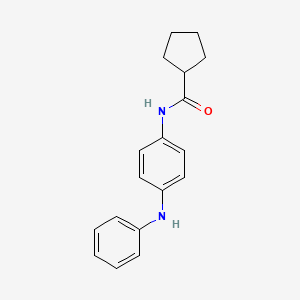
1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of 1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells. It may also induce apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects
1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II, which are essential for the growth and survival of cancer cells. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide in lab experiments is its potential anti-cancer properties. It can be used to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide. One direction is the development of new anti-cancer drugs based on this compound. Another direction is the development of new antibiotics based on its antibacterial and antifungal properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Conclusion
In conclusion, 1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide is a chemical compound that has shown promising results in various scientific research applications. It has anti-cancer, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs. Further studies are needed to fully understand its mechanism of action and potential applications in other scientific research fields.
Synthesemethoden
1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide can be synthesized using various methods. One of the most common methods is the reaction between 1-naphthylamine and o-phenylenediamine in the presence of hydrogen peroxide. This method results in the formation of a yellow solid that can be purified using recrystallization. Other methods include the reaction between 1-naphthylamine and quinoxaline in the presence of an oxidizing agent such as potassium permanganate.
Wissenschaftliche Forschungsanwendungen
1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-hydroxy-3-naphthalen-1-yl-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-18-17(14-9-5-7-12-6-1-2-8-13(12)14)19(22)15-10-3-4-11-16(15)20(18)23/h1-11,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOGPWUPEJTRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=[N+](C4=CC=CC=C4N(C3=O)O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-3-(naphthalen-1-yl)quinoxalin-2(1H)-one 4-oxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine](/img/structure/B5723177.png)

![2-chloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5723193.png)
![ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5723195.png)
![3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5723200.png)
![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)

![N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5723232.png)

![4-{[(2-methoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723245.png)
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5723249.png)


![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5723280.png)